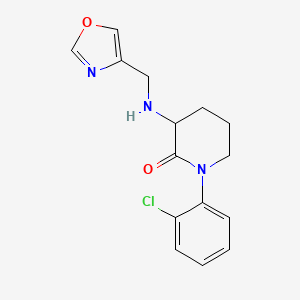![molecular formula C17H26N2O3S B7631762 N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide](/img/structure/B7631762.png)
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide, also known as CPPS, is a chemical compound that has gained significant attention in the field of scientific research. CPPS is a sulfonamide derivative that has shown potential in the treatment of various diseases, including cancer, inflammation, and neuropathic pain.
Mecanismo De Acción
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide exerts its effects through the inhibition of various enzymes, including carbonic anhydrase and carbonic anhydrase-related proteins. It also modulates the activity of various ion channels, including TRPA1 and TRPV1. These mechanisms of action contribute to the anti-cancer, anti-inflammatory, and analgesic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the secretion of pro-inflammatory cytokines, including TNF-α and IL-1β. This compound has also been shown to reduce the production of reactive oxygen species and inhibit angiogenesis. Physiologically, this compound has been found to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be verified using various analytical techniques, including NMR and HPLC. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, the anti-cancer properties of this compound could be further explored, with a focus on its potential use in combination with other anti-cancer drugs. Finally, the potential use of this compound in the treatment of other diseases, including neurodegenerative diseases, could be investigated.
In conclusion, this compound is a promising chemical compound that has shown potential in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. Future research should focus on the development of this compound derivatives and the exploration of its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide involves the reaction of cyclopentylamine and 4-hydroxybenzyl alcohol with piperidine-3-sulfonyl chloride in the presence of a base. The product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is around 60%, and the purity of the compound is greater than 98%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to have analgesic properties, making it a potential treatment for neuropathic pain.
Propiedades
IUPAC Name |
N-cyclopentyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-16-9-7-14(8-10-16)12-19-11-3-6-17(13-19)23(21,22)18-15-4-1-2-5-15/h7-10,15,17-18,20H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAVDNNXOQZUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenol](/img/structure/B7631695.png)
![N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-hydroxy-3-methylpiperidine-1-carboxamide](/img/structure/B7631698.png)
![1,1,1-Trifluoro-3-[(1-phenylpyrazol-4-yl)methylsulfanyl]propan-2-ol](/img/structure/B7631715.png)
![4-[[4-[2-(Dimethylamino)ethyl]anilino]methyl]phenol](/img/structure/B7631723.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-2-methylsulfonylaniline](/img/structure/B7631732.png)
![1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7631742.png)
![1-(4-Methylpiperazin-1-yl)-3-[methyl(pyridin-2-yl)amino]propan-2-ol](/img/structure/B7631744.png)
![Methyl 4-[[2-fluoro-6-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B7631751.png)
![2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide](/img/structure/B7631759.png)
![7-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7631761.png)
![1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B7631767.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-3-methylsulfinylpropan-1-amine](/img/structure/B7631770.png)
![1,3-Dimethyl-6-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7631775.png)